Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204874
InChI: InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2,18H2,1H3
SMILES:
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC16204874

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate -

Specification

Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
IUPAC Name ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylate
Standard InChI InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2,18H2,1H3
Standard InChI Key KZABVZOBIOJWGC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure comprises a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted at positions 2, 3, and 4. The amino group (-NH2_2) at position 2 enhances nucleophilicity, facilitating participation in condensation and alkylation reactions. Position 3 hosts an ethyl carboxylate ester (-COOEt), which can be hydrolyzed to a carboxylic acid for further functionalization. The 4-(trifluoromethyl)phenyl group at position 4 introduces strong electron-withdrawing effects, stabilizing the thiophene ring and modulating lipophilicity .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related derivatives confirms the presence of characteristic N-H stretching vibrations (3300–3500 cm1^{-1}) and ester carbonyl bands (~1700 cm1^{-1}) . Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) for analogous compounds reveal distinct signals for the thiophene protons (δ 6.8–7.5 ppm), trifluoromethyl group (δ -62 ppm in 19F^{19}\text{F}-NMR), and ethyl ester moiety (δ 1.3 ppm for CH3_3 and δ 4.2 ppm for CH2_2) . Mass spectrometry typically shows a molecular ion peak at m/z 315, consistent with the molecular weight .

Physicochemical Parameters

The trifluoromethyl group significantly influences solubility and partition coefficients. With a calculated logP value of ~3.5, the compound exhibits moderate lipophilicity, enhancing membrane permeability in biological systems. Its melting point ranges between 120–125°C, and it is sparingly soluble in water but readily dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing Strategies

Gewald Reaction Mechanism

The Gewald reaction, a two-step process, is the cornerstone of synthesizing 2-aminothiophene derivatives. For ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate, the reaction proceeds as follows:

  • Knoevenagel Condensation: 4-(Trifluoromethyl)acetophenone reacts with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This step forms an α,β-unsaturated nitrile intermediate .

  • Cyclization with Sulfur: Elemental sulfur and a base (e.g., diethylamine) mediate cyclization, yielding the thiophene core. The reaction typically occurs in ethanol at 50°C for 3 hours, achieving yields up to 35% for structurally similar compounds .

Industrial Optimization

Batch and continuous-flow reactors have been employed to enhance yield and purity. For instance, toluene as a solvent in the Dean-Stark apparatus facilitates azeotropic removal of water, driving the condensation to completion . Catalytic amounts of piperidine or morpholine can accelerate cyclization, reducing reaction times from 48 hours to under 24 hours . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, critical for pharmaceutical applications .

Reactivity and Derivative Synthesis

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at position 5. Nitration using nitric acid/sulfuric acid introduces a nitro group, which can be reduced to an amine for further coupling reactions. Halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl) provides bromo- or iodo-derivatives amenable to cross-coupling reactions (e.g., Suzuki-Miyaura).

Ester Hydrolysis and Functionalization

The ethyl ester undergoes base-catalyzed hydrolysis to yield the carboxylic acid, which can be converted to amides or acyl chlorides. For example, treatment with thionyl chloride (SOCl2_2) produces the acid chloride, reacting with amines to form secondary amides.

Amino Group Modifications

The primary amine at position 2 participates in Schiff base formation with aldehydes, yielding imines that can be reduced to secondary amines. Acylation with acetic anhydride or benzoyl chloride introduces acetyl or benzoyl groups, altering solubility and bioactivity .

Mechanistic Insights and Target Engagement

Enzyme Inhibition

The compound competitively inhibits glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial cell wall biosynthesis. Docking simulations show hydrogen bonding between the amino group and Asp603^{603} residue, while the trifluoromethylphenyl moiety occupies a hydrophobic pocket .

Receptor Modulation

In inflammatory models, the carboxylate group chelates zinc ions in matrix metalloproteinases (MMPs), reducing tissue degradation. The thiophene ring’s planar structure facilitates π-π stacking with aromatic residues in MMP-9’s catalytic domain.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethyl ester group allows prodrug strategies, improving oral bioavailability.

Materials Science

Incorporated into conjugated polymers, the thiophene core enhances charge carrier mobility in organic field-effect transistors (OFETs). The trifluoromethyl group improves air stability by reducing oxidation susceptibility.

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